3-(2-chloropyridin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide
Overview
Description
3-(2-chloropyridin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O4 and its molecular weight is 388.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.0938327 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activity
Research has demonstrated the effectiveness of 1,3,4-oxadiazole thioether derivatives, which share a similar structural motif with the compound , in exhibiting antibacterial activities. These compounds, featuring 3,4-dimethoxy-2-methylene pyridine moieties, have been synthesized and assessed for their antibacterial activities against specific pathogens, showing promising results. For instance, certain derivatives have shown superior inhibitory effects compared to commercial agents, highlighting their potential in developing new antibacterial agents (Song et al., 2017).
Synthesis of Novel Compounds
The compound is a building block in the synthesis of diverse novel molecules with potential applications in various domains. Studies have reported the synthesis of novel arylazothiazole disperse dyes containing selenium, which were evaluated for dyeing polyester fibers, demonstrating their utility in materials science and textile engineering. These compounds have exhibited significant antioxidant, antitumor, and antimicrobial activities, suggesting their versatility and potential in medicinal chemistry and materials applications (Khalifa et al., 2015).
Prediction of Biological Activity
The compound's structure is integral in synthesizing polycyclic systems containing 1,2,4-oxadiazole rings, which have been subjected to biological activity prediction. This research area involves computational methods to predict the potential biological effects of synthesized compounds, aiding in the identification of promising candidates for further pharmacological studies. Such predictive studies are crucial for streamlining drug discovery and development processes, providing insights into the therapeutic potential of new compounds before extensive in-vivo testing (Kharchenko et al., 2008).
Properties
IUPAC Name |
3-(2-chloropyridin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4/c1-25-13-6-5-11(10-14(13)26-2)7-9-21-17(24)18-22-16(23-27-18)12-4-3-8-20-15(12)19/h3-6,8,10H,7,9H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFXEBPXZODLBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NO2)C3=C(N=CC=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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